molecular formula C19H28O3 B1662675 5alpha-Androstane-3,11-dione, 17beta-hydroxy- CAS No. 32694-37-4

5alpha-Androstane-3,11-dione, 17beta-hydroxy-

Cat. No. B1662675
CAS RN: 32694-37-4
M. Wt: 304.4 g/mol
InChI Key: RSQKILYTRHKUIJ-HZGXJFKTSA-N
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Description

“5alpha-Androstane-3,11-dione, 17beta-hydroxy-” is a 3-oxo-5alpha-steroid . It is a naturally occurring androstane steroid and an endogenous metabolite of androgens like testosterone, dihydrotestosterone (DHT), dehydroepiandrosterone (DHEA), and androstenedione . It is also known as 5α-androstane-3β,17β-diol .


Molecular Structure Analysis

The molecular formula of “5alpha-Androstane-3,11-dione, 17beta-hydroxy-” is C19H28O3 . The IUPAC name is (3 S ,5 S ,8 S ,9 S ,10 S ,13 S ,14 S )-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1 H -cyclopenta [a]phenanthrene-11,17-dione .


Chemical Reactions Analysis

Androstanedione is formed from androstenedione by 5α-reductase and from DHT by 17β-hydroxysteroid dehydrogenase . It has some androgenic activity . In female genital skin, the conversion of androstenedione into DHT through 5α-androstanedione is more important than the direct conversion of testosterone into DHT .


Physical And Chemical Properties Analysis

The molecular weight of “5alpha-Androstane-3,11-dione, 17beta-hydroxy-” is 304.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass is 304.20384475 g/mol .

Scientific Research Applications

Metabolism and Biochemical Transformations

5alpha-Androstane-3,11-dione, 17beta-hydroxy and its related compounds have been extensively studied for their metabolism and biochemical transformations. Studies have shown various metabolic pathways and transformations of steroids similar to 5alpha-Androstane-3,11-dione, 17beta-hydroxy. For example, Kohler et al. (2007) explored the metabolism of 4-hydroxyandrostenedione and 4-hydroxytestosterone, identifying various phase-I and phase-II metabolites, including several hydroxylated and reduced forms of androstane derivatives (Kohler, Parr, Opfermann, Thevis, Schlörer, Marner, & Schänzer, 2007). Similar metabolic transformations were observed in other studies, such as the microbial transformation of androst-4-ene-3,17-dione by Beauveria bassiana, which produced various hydroxylated and reduced metabolites (Xiong, Wei, Chen, Chen, Xu, Qiu, Liang, & Hu, 2006).

Steroidogenesis and Enzymatic Activities

Research has also focused on the role of 5alpha-Androstane-3,11-dione, 17beta-hydroxy in steroidogenesis and the activity of various enzymes involved in steroid metabolism. For instance, the study of steroidogenesis in rat Leydig cells highlighted the activities of different hydroxysteroid dehydrogenases in the metabolism of steroids, including androstane derivatives (Wiebe, 1978). The involvement of multiple biotransformation processes in the metabolic elimination of steroids, including testosterone and its androstane derivatives, was further explored by Parks and LeBlanc (1998), demonstrating the complex metabolic pathways involved (Parks & LeBlanc, 1998).

Novel Syntheses and Applications

Researchers have also been developing new methods for synthesizing derivatives of 5alpha-Androstane-3,11-dione, 17beta-hydroxy for various applications. For example, Zhang and Qiu (2006) described an efficient synthesis method for 5alpha-Androst-1-ene-3,17-dione, showcasing the potential for creating novel compounds for scientific study (Zhang & Qiu, 2006).

Microbial and Biological Transformations

The microbial transformation of steroids, including compounds structurally related to 5alpha-Androstane-3,11-dione, 17beta-hydroxy, has been another area of interest. Schaaf and Dettner (1998) investigated the transformation of steroids by Bacillus strains, highlighting the versatility of microbial systems in altering steroid structures (Schaaf & Dettner, 1998).

Mechanism of Action

Target of Action

11-Ketodihydrotestosterone (11-KDHT), also known as 5α-androstan-17β-ol-3,11-dione, is an endogenous, naturally occurring steroid and androgen prohormone . It is primarily produced in the adrenal glands . The primary target of 11-KDHT is the androgen receptor (AR) . The AR is a nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .

Mode of Action

11-KDHT binds to the AR, leading to a conformational change in the receptor . This change allows the receptor to translocate to the nucleus, where it acts as a transcription factor, regulating the expression of androgen-responsive genes . This process results in the modulation of various cellular processes, including growth, differentiation, and proliferation .

Biochemical Pathways

The synthesis of 11-KDHT involves several key enzymes, including cytochrome P450 and 11β-hydroxysteroid dehydrogenase types 1 and 2 . These enzymes are involved in the conversion of androstenedione and testosterone to their 11-oxygenated derivatives . The production of 11-KDHT is part of the larger steroidogenesis pathway, which involves the conversion of cholesterol to various steroid hormones .

Pharmacokinetics

These typically involve absorption and distribution via the bloodstream, metabolism primarily in the liver, and excretion via the kidneys .

Result of Action

The binding of 11-KDHT to the AR leads to the activation of androgen-responsive genes, resulting in various cellular effects . These effects include the regulation of growth, differentiation, and proliferation of cells . In particular, 11-KDHT has been shown to induce gene regulation, protein expression, and cell growth in androgen-dependent prostate cancer cells .

Action Environment

The action of 11-KDHT can be influenced by various environmental factors. For example, the presence of other hormones, the cellular context (e.g., the presence of coactivators or corepressors), and the specific tissue environment can all modulate the action of 11-KDHT . Furthermore, factors such as age and health status can also influence the levels of 11-KDHT and its efficacy .

Future Directions

Future research could focus on the role of “5alpha-Androstane-3,11-dione, 17beta-hydroxy-” in the regulation of the hypothalamo-pituitary–adrenal axis . Moreover, its potential antiproliferative effects against prostate cancer cells could be further investigated .

Biochemical Analysis

Biochemical Properties

11-Ketodihydrotestosterone is involved in several biochemical reactions. It interacts with enzymes such as cytochrome P450 and 11β-hydroxysteroid dehydrogenase types 1 and 2. These enzymes are crucial for the synthesis and metabolism of 11-Ketodihydrotestosterone. The compound also interacts with androgen receptors, where it binds and activates these receptors, leading to various downstream effects. Additionally, 11-Ketodihydrotestosterone does not activate estrogen receptors, distinguishing its role from other androgens .

Cellular Effects

11-Ketodihydrotestosterone influences various cellular processes. It has been shown to induce androgen-dependent gene expression and cell growth. In breast cancer-derived MCF-7 cells, 11-Ketodihydrotestosterone significantly inhibited cell proliferation when the androgen receptor was transfected into these cells. This compound also affects cell signaling pathways, particularly those involving the androgen receptor, leading to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 11-Ketodihydrotestosterone involves its binding to androgen receptors. Upon binding, it activates these receptors, leading to the transcription of androgen-responsive genes. This activation can result in enzyme inhibition or activation and changes in gene expression. The compound’s interaction with cytochrome P450 and 11β-hydroxysteroid dehydrogenase types 1 and 2 is also crucial for its synthesis and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 11-Ketodihydrotestosterone can change over time. Studies have shown that this compound remains active longer than testosterone and dihydrotestosterone due to its decreased rate of metabolism. This stability allows for prolonged androgenic effects, which can be observed in both in vitro and in vivo studies. The long-term effects on cellular function include sustained activation of androgen receptors and continuous changes in gene expression .

Dosage Effects in Animal Models

The effects of 11-Ketodihydrotestosterone vary with different dosages in animal models. At lower doses, it can induce androgenic effects without significant adverse effects. At higher doses, toxic or adverse effects may be observed. These effects include alterations in normal physiological processes and potential toxicity to various organs. The threshold effects and toxicities are crucial for understanding the safe and effective use of this compound in research and therapeutic applications .

Metabolic Pathways

11-Ketodihydrotestosterone is involved in several metabolic pathways. It is synthesized from testosterone through the action of 11β-hydroxysteroid dehydrogenase types 1 and 2. The compound can also be converted back to testosterone or further metabolized to other androgens. These metabolic pathways involve various enzymes and cofactors that regulate the levels and activity of 11-Ketodihydrotestosterone in the body .

Transport and Distribution

Within cells and tissues, 11-Ketodihydrotestosterone is transported and distributed through specific transporters and binding proteins. These proteins facilitate its movement across cell membranes and its localization within specific tissues. The compound’s distribution is crucial for its androgenic effects, as it needs to reach target tissues to exert its biological functions .

Subcellular Localization

The subcellular localization of 11-Ketodihydrotestosterone is essential for its activity and function. It is primarily localized in the cytoplasm, where it binds to androgen receptors. Upon activation, the receptor-ligand complex translocates to the nucleus, where it influences gene expression. This localization is regulated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments .

properties

IUPAC Name

(5S,8S,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11,13-14,16-17,22H,3-10H2,1-2H3/t11-,13-,14-,16-,17+,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQKILYTRHKUIJ-HZGXJFKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)CC1CCC3C2C(=O)CC4(C3CCC4O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201043344
Record name 11-Ketodihydrotestosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201043344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32694-37-4
Record name 11-Ketodihydrotestosterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032694374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Ketodihydrotestosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201043344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-KETODIHYDROTESTOSTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX994972WA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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